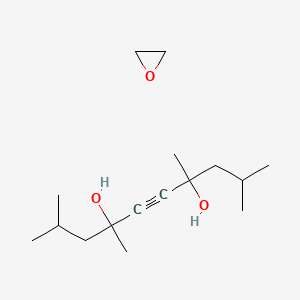
Dipotassium 4-nitro-o-phenylene bis(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 4-nitro-o-phenylene bis(sulfate) is a chemical compound with the molecular formula C6H5NO10S2.2K. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro and sulfate groups attached to a phenylene ring, making it a versatile reagent in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4-nitro-o-phenylene bis(sulfate) typically involves the nitration of o-phenylene bis(sulfate) followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of concentrated sulfuric acid as a catalyst. The nitration process introduces the nitro group into the phenylene ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of dipotassium 4-nitro-o-phenylene bis(sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 4-nitro-o-phenylene bis(sulfate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dipotassium 4-nitro-o-phenylene bis(sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipotassium 4-nitro-o-phenylene bis(sulfate) involves its interaction with molecular targets through its nitro and sulfate groups. The nitro group can participate in redox reactions, while the sulfate groups can engage in ionic interactions with various substrates. These interactions facilitate the compound’s role in catalysis, synthesis, and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium 4-nitro-m-phenylene bis(sulfate)
- Dipotassium 4-nitro-p-phenylene bis(sulfate)
- Dipotassium 4-amino-o-phenylene bis(sulfate)
Uniqueness
Dipotassium 4-nitro-o-phenylene bis(sulfate) is unique due to the specific positioning of the nitro and sulfate groups on the phenylene ring. This unique structure imparts distinct chemical reactivity and properties compared to its isomers and analogs. The ortho-positioning of the nitro group relative to the sulfate groups enhances its reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
71735-27-8 |
|---|---|
Formule moléculaire |
C6H3K2NO10S2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
dipotassium;(4-nitro-2-sulfonatooxyphenyl) sulfate |
InChI |
InChI=1S/C6H5NO10S2.2K/c8-7(9)4-1-2-5(16-18(10,11)12)6(3-4)17-19(13,14)15;;/h1-3H,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Clé InChI |
IICALCATYHWHBV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)







![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)


